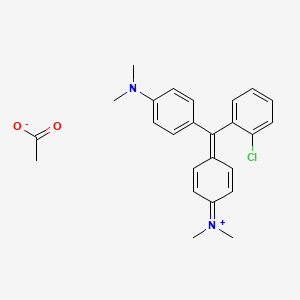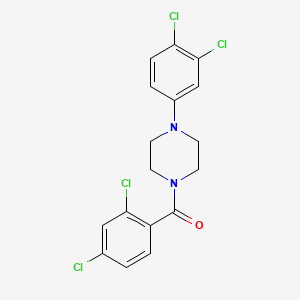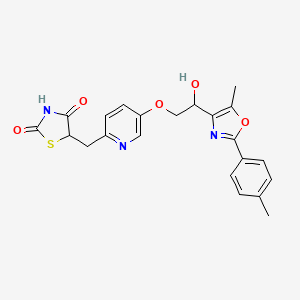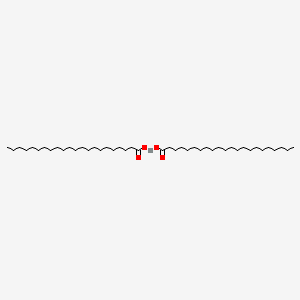
Lead didocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead didocosanoate is a chemical compound with the molecular formula Pb(C22H43O2)2This compound is part of the broader category of lead carboxylates, which are used in various industrial applications due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead didocosanoate can be synthesized through a reaction between lead(II) acetate and docosanoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding docosanoic acid dissolved in an organic solvent such as toluene. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of lead oxide with docosanoic acid in the presence of a suitable solvent. This method allows for the continuous production of this compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Lead didocosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lead metal and docosanoic acid.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with metal salts like sodium or potassium salts can facilitate substitution.
Major Products Formed:
Oxidation: Lead oxides and various organic oxidation products.
Reduction: Lead metal and docosanoic acid.
Substitution: New metal carboxylates and lead salts .
Aplicaciones Científicas De Investigación
Lead didocosanoate has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological effects and interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Industry: It is used in the production of lubricants, coatings, and as a stabilizer in plastics .
Mecanismo De Acción
The mechanism of action of lead didocosanoate involves its interaction with molecular targets such as enzymes and cellular membranes. Lead ions can bind to sulfhydryl groups in proteins, affecting their function and leading to various biochemical effects. The docosanoate component can interact with lipid membranes, altering their properties and potentially affecting cellular processes .
Comparación Con Compuestos Similares
Lead Stearate: Another lead carboxylate with a shorter carbon chain.
Lead Palmitate: Similar in structure but with a different fatty acid component.
Lead Oleate: Contains an unsaturated fatty acid, leading to different chemical properties.
Uniqueness: Lead didocosanoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high thermal stability and specific interactions with lipid membranes .
Propiedades
Número CAS |
29597-84-0 |
|---|---|
Fórmula molecular |
C44H86O4Pb |
Peso molecular |
886 g/mol |
Nombre IUPAC |
docosanoate;lead(2+) |
InChI |
InChI=1S/2C22H44O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
Clave InChI |
KJEHHZFAMCTZJD-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



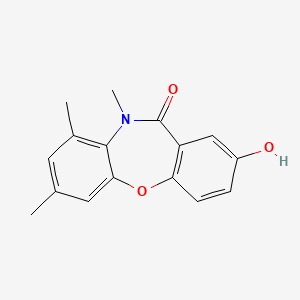
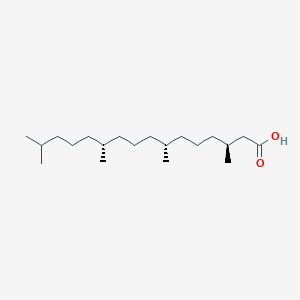
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
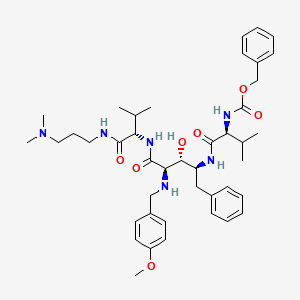
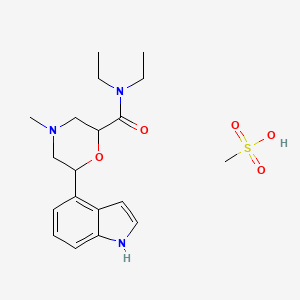
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
